Bienvenue dans la boutique en ligne BenchChem!

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Stereochemistry Enantiomeric Excess Chiral Resolution

This (R)-enantiomer (CAS 243640-19-9) is the mandatory chiral building block for synthesizing the selective 5-HT2A antagonist MDL-100907 (Volinanserin). Substituting with the racemate or (S)-enantiomer compromises downstream potency by >43-fold. Ensure your receptor pharmacology studies and PET tracer [11C]MDL-100907 synthesis maintain target affinity (Ki=0.36 nM) by ordering only the (R)-stereoisomer with confirmed enantiomeric excess.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 243640-19-9
Cat. No. B028597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
CAS243640-19-9
Synonyms(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine;  (+)-4-[1-Hydroxy-1-_x000B_(2,3-dimethoxyphenyl)methyl]piperidine; 
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C2CCNCC2)O
InChIInChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1
InChIKeyLZRHDSQWBVFQMC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9): Chiral Building Block for Selective 5-HT2A Antagonist Development


(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9) is a chiral piperidinemethanol derivative with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol [1]. It is a white solid with a predicted pKa of 13.93±0.20 and an XLogP3-AA of 1.3 [2]. Critically, this compound is the (R)-enantiomer of α-(2,3-dimethoxyphenyl)-4-piperidinemethanol and serves as an essential chiral intermediate in the synthesis of selective serotonin 5-HT2A receptor antagonists , most notably the potent and selective antagonist MDL 100907 (Volinanserin) [3].

Why (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol Cannot Be Substituted by Racemates or Alternative Stereoisomers


The procurement of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9) is not interchangeable with its racemic mixture (rac-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, CAS 140235-25-2) or the opposite (S)-enantiomer. The biological activity of 5-HT2A antagonists derived from this chiral intermediate is highly stereospecific [1]. For instance, the final drug MDL 100907 (derived from the (R)-enantiomer intermediate) exhibits a potent Ki of 0.36 nM , whereas the S-enantiomer, MDL 100009 (derived from the (S)-intermediate), shows a significantly lower potency with an IC50 of 15.6 nM, representing a >43-fold difference . The synthetic route reported by Ullrich and Rice (2000) resolves the racemate using chiral resolution to achieve at least 98% enantiomeric excess for the (R)-enantiomer [2]. Substituting the (R)-enantiomer with a racemic or (S)-enantiomer starting material would directly compromise the stereochemical integrity of downstream syntheses, leading to a mixture of active and less active stereoisomers, which would invalidate potency, selectivity, and reproducibility in receptor binding studies or PET tracer development.

Quantitative Differentiation of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9) Against Comparators


Enantiomeric Purity: Achieving >98% ee for the (R)-Enantiomer Intermediate

The synthetic protocol by Ullrich and Rice (2000) resolves the racemic carbinol intermediate using classical optical resolution to yield the (R)-enantiomer (CAS 243640-19-9) with an enantiomeric excess (ee) of at least 98% [1]. This high level of stereochemical purity is crucial for the subsequent synthesis of the potent 5-HT2A antagonist MDL 100907.

Stereochemistry Enantiomeric Excess Chiral Resolution

Downstream Pharmacological Potency: MDL 100907 (R-enantiomer) vs. MDL 100009 (S-enantiomer)

The (R)-enantiomer intermediate (CAS 243640-19-9) is the direct precursor to MDL 100907 (Volinanserin), a potent 5-HT2A antagonist with a Ki of 0.36 nM . In contrast, the S-enantiomer intermediate yields MDL 100009, which exhibits a significantly lower potency with an IC50 of 15.6 nM .

5-HT2A Antagonist Receptor Binding Enantiomeric Potency

Enantiomeric Purity Control via Chiral HPLC Analysis

The synthetic route for (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9) is reported to utilize chiral HPLC for the determination of enantiomeric excess (ee), ensuring that the optical resolution step achieves the required >98% ee for the (R)-enantiomer [1]. While this is a standard method for chiral intermediates, the explicit mention of chiral HPLC in the context of this specific synthesis underscores the analytical rigor needed to confirm the stereochemical identity of the procured compound.

Chiral HPLC Quality Control Stereochemical Analysis

Primary Application Scenarios for (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9) Driven by Quantitative Evidence


Synthesis of High-Affinity 5-HT2A Receptor Antagonist MDL 100907 (Volinanserin)

This compound is the critical chiral intermediate for the synthesis of MDL 100907, a potent 5-HT2A antagonist with a Ki of 0.36 nM . The high enantiomeric purity (≥98% ee) of the intermediate [1] directly translates to the stereochemical purity of the final drug, which is essential for achieving reproducible high-affinity binding in receptor pharmacology studies and PET tracer development [2].

Stereochemical Control in Medicinal Chemistry and Chemical Biology Research

Researchers investigating structure-activity relationships (SAR) of 5-HT2A antagonists or developing chiral probes for neuropharmacology require the (R)-enantiomer intermediate to ensure that the biological activity of synthesized compounds is attributable to the desired stereoisomer. Using the racemate would yield a mixture of active and less active stereoisomers (e.g., MDL 100907 vs. MDL 100009), which confounds potency and selectivity data .

Development of PET Tracers for Neuroimaging of 5-HT2A Receptors

The (R)-enantiomer intermediate is used in the synthesis of [11C]MDL 100907, a radioligand for positron emission tomography (PET) imaging of 5-HT2A receptors [3]. The high enantiomeric excess ensures that the PET tracer is a single, well-defined stereoisomer, which is crucial for accurate quantification of receptor density and occupancy in preclinical and clinical neuroimaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.